molecular formula C17H17N3O2S B14954679 N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14954679
M. Wt: 327.4 g/mol
InChI Key: LPXVIKXOTBXQEE-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a phenyl group at position 1, a thiophen-2-yl group at position 3, and a carboxamide substituent at position 5 with a 2-methoxyethyl chain. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-22-10-9-18-17(21)15-12-14(16-8-5-11-23-16)19-20(15)13-6-3-2-4-7-13/h2-8,11-12H,9-10H2,1H3,(H,18,21)

InChI Key

LPXVIKXOTBXQEE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The phenyl and thiophene groups can be introduced through electrophilic aromatic substitution reactions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Position 1 Position 3 Position 5 Substituent Key Functional Groups
Target Compound Phenyl Thiophen-2-yl N-(2-Methoxyethyl)carboxamide Carboxamide, Methoxyethyl, Thiophene
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide Phenyl Thiophen-2-yl Benzenesulfonamide with ethyl group Sulfonamide, Ethyl, Thiophene
3-(5-Chlorothiophen-2-yl)-N′-[(E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide - 5-Chlorothiophen-2-yl Carbohydrazide with furan-ethylidene Carbohydrazide, Chlorothiophene, Furan
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Methyl Trifluoromethyl (fused thieno-pyrazole) N-(4-Ethoxyphenyl)carboxamide Trifluoromethyl, Ethoxyphenyl, Thieno-pyrazole
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide - 5-Methylthiophen-2-yl N-(Benzothiazol-2-yl)carboxamide Benzothiazole, Methylthiophene
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Ethyl Trifluoromethyl N-(2-Aminoethyl)carboxamide Aminoethyl, Trifluoromethyl
Key Observations:
  • Position 3 : The thiophen-2-yl group is substituted with electron-withdrawing groups like trifluoromethyl () or chlorothiophene (), which may enhance binding affinity but reduce solubility.
  • Position 5 : The methoxyethyl carboxamide is replaced by benzenesulfonamide () or benzothiazole (), altering hydrogen-bonding capacity and lipophilicity.

Physicochemical and Pharmacokinetic Properties

Available data from analogs provide insights into trends in solubility, stability, and bioavailability:

Property Target Compound (Inferred) N-[2-Chloro-6-[(Methylamino)Carbonyl]Phenyl]-1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxamide Berotralstat (Pharmaceutical Analogue)
Molecular Weight ~400 (estimated) 422.08 635.48 (dihydrochloride salt)
PSA (Polar Surface Area) ~80 Ų (estimated) 76.02 Ų >100 Ų (due to multiple polar groups)
LogP (Lipophilicity) Moderate (~3.0) Higher (~3.5, due to trifluoromethyl) High (trifluoromethyl and aromatic groups)
Solubility Moderate (methoxyethyl) Low (chlorophenyl and trifluoromethyl) Low (requires salt form for bioavailability)
Metabolic Stability Moderate High (trifluoromethyl resists oxidation) High (optimized for prolonged half-life)
Notes:
  • PSA : The target compound’s methoxyethyl group likely increases PSA compared to trifluoromethyl analogs, enhancing solubility .
  • Trifluoromethyl Groups : Present in , and 12, these groups improve metabolic stability but reduce solubility due to high hydrophobicity .
  • Carbohydrazide vs. Carboxamide : The carbohydrazide in may offer stronger hydrogen bonding but lower stability than carboxamides .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole core. Substituents like the thiophene and methoxyethyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution. For example, analogous pyrazole carboxamides have been synthesized using K₂CO₃ as a base in DMF for alkylation steps, followed by carboxamide formation via activated intermediates (e.g., acid chlorides) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., distinguishing thiophene vs. phenyl protons).
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides definitive bond lengths and angles. SHELXL is widely used for refining crystallographic data .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer :

  • HPLC/GC-MS : Quantifies purity by comparing retention times with standards.
  • Melting Point Analysis : Detects impurities via deviations from literature values.
  • Elemental Analysis (EA) : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can low yields in the carboxamide formation step be addressed?

  • Methodological Answer :

  • Optimize coupling agents (e.g., HATU, EDCl/HOBt) to enhance reactivity.
  • Pre-activate the carboxylic acid as an acid chloride or mixed anhydride.
  • Monitor reaction progress via TLC/HPLC and adjust stoichiometry of amine reagents. For pyrazole derivatives, microwave-assisted synthesis has improved yields in similar systems .

Q. What approaches resolve discrepancies between theoretical and experimental crystallographic data?

  • Methodological Answer :

  • Disorder/Twinning Analysis : Use SHELXL’s TWIN and BASF commands to model twinned crystals.
  • Validation Tools : Mercury CSD’s packing similarity and void analysis identifies lattice inconsistencies.
  • Data Recollection : Ensure high-resolution data (<1.0 Å) and correct space group assignment .

Q. How can computational methods predict hydrogen-bonding patterns in this compound’s solid-state structure?

  • Methodological Answer :

  • DFT Calculations : Simulate intermolecular interactions using Gaussian or ORCA.
  • Graph Set Analysis : Apply Etter’s methodology to classify hydrogen-bond motifs (e.g., chains, rings). Mercury CSD’s Materials Module compares patterns with known structures .

Q. What strategies are effective for molecular docking studies targeting this compound’s bioactivity?

  • Methodological Answer :

  • Ligand Preparation : Optimize protonation states (e.g., at pH 7.4) using Epik.
  • Docking Software : Use AutoDock Vina or Glide (Schrödinger) with flexible side chains for target proteins (e.g., kinases).
  • Validation : Compare docking poses with crystallized ligand-protein complexes .

Data Contradiction and Validation

Q. How should conflicting NMR data for the thiophene substituent be resolved?

  • Methodological Answer :

  • Perform 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton interactions.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic effects.
  • Comparative Analysis : Cross-reference with analogous thiophene-containing pyrazoles in literature .

Q. What steps validate the biological activity of this compound against proposed targets?

  • Methodological Answer :

  • Dose-Response Assays : Calculate IC₅₀/EC₅₀ values using serial dilutions.
  • Selectivity Profiling : Test against related enzymes/receptors (e.g., kinase panels).
  • Structural Analog Comparison : Benchmark activity against patented pyrazole carboxamides (e.g., ISO-approved pesticides) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposes)
Crystallographic R-factorSHELXL RefinementR₁ < 0.05 (I > 2σ(I))
LogP (Lipophilicity)HPLC Retention Time3.2 ± 0.3
Hydrogen Bond Donors/AcceptorsMercury CSD Analysis2 donors (NH), 3 acceptors (O, S)

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